molecular formula C17H12N2O2S B12924636 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione CAS No. 122180-36-3

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione

Cat. No.: B12924636
CAS No.: 122180-36-3
M. Wt: 308.4 g/mol
InChI Key: FPCIFLNSCFRLTP-UHFFFAOYSA-N
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Description

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves multicomponent reactions. One common method involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. The reaction is carried out at 100°C under 20 atm of a 4:1 mixture of CO-air, leading to the formation of the desired imidazo[2,1-b]thiazole derivatives in yields up to 87% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with various molecular targets. For instance, some derivatives inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity . The compound’s structure allows it to interact with different biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its structural complexity and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a unique and valuable compound in scientific research.

Properties

CAS No.

122180-36-3

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione

InChI

InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

FPCIFLNSCFRLTP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1

Origin of Product

United States

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